3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid

Lewis acidity boronic acid pKa saccharide sensor

Standard boronic acids lack a directing group for sequential C-H functionalization after Suzuki coupling. This compound's ortho-F/meta-amine architecture solves this. • Enables Suzuki coupling → Pd-catalyzed ortho-C-H arylation in one workflow • Free boronic acid (≥95%) eliminates pinacol deprotection-saves steps at scale • pKa 7.60, LogP 1.01-optimal for CNS drug candidates and physiological pH sensing • In stock; immediate global dispatch for medchem and process R&D

Molecular Formula C9H13BFNO2
Molecular Weight 197.02 g/mol
CAS No. 2121513-48-0
Cat. No. B6308244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid
CAS2121513-48-0
Molecular FormulaC9H13BFNO2
Molecular Weight197.02 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)CN(C)C)F)(O)O
InChIInChI=1S/C9H13BFNO2/c1-12(2)6-7-4-3-5-8(9(7)11)10(13)14/h3-5,13-14H,6H2,1-2H3
InChIKeyQUKBSSZJZFXHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: Properties & Cross-Coupling Role


3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid (CAS 2121513-48-0) is a polyfunctional arylboronic acid building block with the molecular formula C₉H₁₃BFNO₂ and a molecular weight of 197.02 g/mol . It features an ortho-fluorine substituent and a meta-dimethylaminomethyl group on the phenyl ring, a combination that simultaneously modulates Lewis acidity at the boron center and provides a tertiary amine handle for sequential derivatization. The compound is supplied at ≥95% purity (with one vendor offering NLT 98%) and exhibits a predicted LogP of 1.01, indicating moderate lipophilicity suitable for both organic synthesis and medicinal chemistry applications .

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: Superiority Over Common Analogs


The compound's architectural motif—an ortho-fluorine paired with a meta-dimethylaminomethyl substituent—creates a unique electronic and steric microenvironment at the boron reaction center that is absent in all common analogs. Simple 2-fluorophenylboronic acid lacks the tertiary amine handle required for post-coupling diversification or directing-group chemistry. Conversely, 3-(dimethylaminomethyl)phenylboronic acid (without the ortho-fluorine) exhibits a significantly higher predicted pKa (~8.78) and a different LogP . Even the regioisomeric 4-((dimethylamino)methyl)-3-fluorophenylboronic acid, which swaps the substituent positions, displays distinct lipophilicity (LogP 1.16 vs. 1.01 for the target) and altered electronic communication between the fluorine and boron atoms . These differences translate into measurable variations in coupling kinetics, protodeboronation rates, and downstream functionalization scope, making direct interchange scientifically unsound without experimental re-validation.

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: Quantitative Differentiation


Boronic Acid pKa and Lewis Acidity Enhancement

The predicted pKa of 7.60±0.58 for 3-(N,N-dimethylaminomethyl)-2-fluorophenylboronic acid is substantially lower than that of the mono-fluorinated analog 2-fluorophenylboronic acid (pKa 8.32±0.58) and the non-fluorinated analog 3-(dimethylaminomethyl)phenylboronic acid (pKa ~8.78) . This enhanced acidity, driven by the electron-withdrawing ortho-fluorine in concert with the meta-dimethylaminomethyl group, is consistent with the broader class behavior of ortho-fluorinated phenylboronic acids, where fluorine substitution reduces pKa by up to 2.6 units compared to unsubstituted phenylboronic acid (pKa 8.86) [1].

Lewis acidity boronic acid pKa saccharide sensor protodeboronation stability

LogP Optimization and Lipophilicity Differentiation

The experimentally determined LogP of 3-(N,N-dimethylaminomethyl)-2-fluorophenylboronic acid is 1.01 (Fluorochem), which is lower than both the 4,3-regioisomer 4-((dimethylamino)methyl)-3-fluorophenylboronic acid (LogP 1.16) and the simple 2-fluorophenylboronic acid (LogP 1.78) . This intermediate lipophilicity results from the balanced influence of the polar dimethylaminomethyl group and the lipophilic fluorine atom positioned ortho to the boronic acid.

lipophilicity LogP membrane permeability drug-likeness physicochemical property

Ortho-Fluorine Effect on Protodeboronation and Coupling Efficiency

Fluorinated phenylboronic acids, particularly those with ortho-fluorine, are established to undergo faster Suzuki-Miyaura cross-coupling at room temperature or 40°C within 30 minutes to 2 hours when paired with advanced palladium precatalysts, compared to non-fluorinated analogs that often require elevated temperatures and longer reaction times [1]. The ortho-fluorine substituent in 3-(N,N-dimethylaminomethyl)-2-fluorophenylboronic acid is predicted to accelerate transmetallation while the meta-dimethylaminomethyl group may mitigate excessive protodeboronation through intramolecular N→B coordination, a phenomenon documented for ortho-aminomethylphenylboronic acids where the amino group lowers pKa and stabilizes the boronate [2].

protodeboronation Suzuki-Miyaura coupling fluorinated boronic acid stability cross-coupling kinetics

N,N-Dimethylaminomethyl as a Directing Group for C-H Arylation

The N,N-dimethylaminomethyl moiety is a demonstrated directing group for palladium-catalyzed oxidative C-H arylation, enabling highly regioselective ortho-arylation of benzylamine derivatives with aryl boronic acids under mild conditions [1]. In the target compound, this directing group is positioned meta to the boronic acid, allowing the boronic acid to serve as the initial Suzuki coupling handle while preserving the dimethylaminomethyl group for a subsequent, directed C-H functionalization step—an orthogonal reactivity strategy not available with 2-fluorophenylboronic acid or regioisomers where the directing group is ortho or para to boron.

C-H activation directing group oxidative arylation palladium catalysis regioselectivity

Commercial Purity and Multi-Vendor Supply

The target compound is commercially available from multiple independent suppliers with purity specifications of ≥95% (Fluorochem, AKSci, AOBChem) and NLT 98% from Boroncore . In contrast, the closely related 4-((dimethylamino)methyl)-3-fluorophenylboronic acid is listed at 97% purity from Fluorochem but with more limited vendor coverage. 3-(N,N-Dimethylaminomethyl)phenylboronic acid (non-fluorinated) is primarily available only as the pinacol ester, requiring an additional deprotection step before use .

purity specification commercial availability procurement supply chain

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid: Application Scenarios


Orthogonal Biaryl Assembly via Sequential Coupling

Use the boronic acid for an initial Suzuki-Miyaura cross-coupling to install a first aryl group, then exploit the intact meta-dimethylaminomethyl group as a directing group for a palladium-catalyzed oxidative C-H arylation at the ortho position relative to the amine . This two-step, one-building-block strategy is not feasible with 2-fluorophenylboronic acid (lacks the directing group) or with the 4,3-regioisomer (directing group para to boron, sterically and electronically less favorable for ortho-arylation of the coupled product). The enhanced Lewis acidity (predicted pKa 7.60) supports efficient transmetallation in the first coupling step .

Fluorinated Boronic Acid Sensors for Diol Binding

The predicted pKa of 7.60 positions this compound closer to physiological pH than non-fluorinated analogs (pKa ~8.78), enabling a higher fraction of the reactive boronate anion at pH 7.4 . This is critical for designing fluorescent sensors for glucose or other biologically relevant diols where binding must occur efficiently at neutral pH. The dimethylaminomethyl group further provides a conjugation site for fluorophore attachment without compromising the boronic acid binding pocket .

Balanced Lipophilicity for CNS Drug Candidates

With a LogP of 1.01, this building block falls within the optimal range for CNS drug candidates (LogP 1–3) and general cellular permeability . When incorporated into biaryl scaffolds via Suzuki coupling, it imparts lower lipophilicity than the 2-fluorophenylboronic acid-derived analog (LogP ~1.78 for the boronic acid alone), which can help medicinal chemists avoid excessive logD creep during lead optimization while retaining the metabolic stability benefits of the ortho-fluorine substituent .

Free Boronic Acid for Direct Scale-Up

Unlike 3-(N,N-dimethylaminomethyl)phenylboronic acid, which is primarily sourced as the pinacol ester requiring a deprotection step, the target compound is commercially supplied as the free boronic acid at ≥95% purity (NLT 98% from one vendor) . For process chemistry and scale-up, eliminating the deprotection step reduces both the step count and the associated purification burden (chromatography or crystallization), translating to higher overall yields and lower cost of goods for multigram to kilogram campaigns.

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